(1-phenylethyl)hydrazine hydrochloride
Overview
Description
Preparation Methods
The synthesis of mebanazine hydrochloride involves the reaction of phenylethylamine with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and purification steps to obtain the compound in its pure form .
Chemical Reactions Analysis
(1-phenylethyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert mebanazine hydrochloride into its reduced forms.
Substitution: Substitution reactions can occur with different reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It has been used as a reagent in organic synthesis.
Biology: Research has explored its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.
Medicine: Although withdrawn, it was initially used as an antidepressant.
Industry: Its chemical properties have been utilized in various industrial processes.
Mechanism of Action
(1-phenylethyl)hydrazine hydrochloride exerts its effects by inhibiting the enzyme monoamine oxidase. This inhibition leads to an increase in the levels of monoamine neurotransmitters, such as serotonin and dopamine, in the brain. The molecular targets include the monoamine oxidase enzyme, and the pathways involved are related to neurotransmitter metabolism .
Comparison with Similar Compounds
(1-phenylethyl)hydrazine hydrochloride is unique compared to other monoamine oxidase inhibitors due to its specific chemical structure and potency. Similar compounds include:
Phenelzine: Another monoamine oxidase inhibitor with a different chemical structure.
Isocarboxazid: A monoamine oxidase inhibitor with similar therapeutic effects but different side effects.
Tranylcypromine: Another inhibitor with a distinct chemical structure and pharmacological profile
These comparisons highlight the uniqueness of mebanazine hydrochloride in terms of its chemical properties and therapeutic potential.
Properties
IUPAC Name |
1-phenylethylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMNJZPWUCHXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951850 | |
Record name | (1-Phenylethyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29248-55-3 | |
Record name | Hydrazine, (1-phenylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29248-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Phenylethyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEBANAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3FU59FTM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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